molecular formula C23H26O4 B14516273 3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate CAS No. 62452-95-3

3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate

Cat. No.: B14516273
CAS No.: 62452-95-3
M. Wt: 366.4 g/mol
InChI Key: XDNHQGBICDXJRF-UHFFFAOYSA-N
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Description

3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. This particular compound is characterized by the presence of a benzofuran moiety attached to an ethoxypropyl group and a propylbenzoate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate typically involves the reaction of 2-benzofuran-1-yl ethanol with 4-propylbenzoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of benzofuran-1-yl ketones or carboxylic acids.

    Reduction: Conversion to benzofuran-1-yl alcohols.

    Substitution: Formation of brominated or nitrated benzofuran derivatives.

Scientific Research Applications

3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The ethoxypropyl and propylbenzoate groups contribute to the compound’s overall lipophilicity and bioavailability, enhancing its ability to penetrate biological membranes and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Benzofuran-1-YL)-3-bromopropyl 4-propylbenzoate: A brominated derivative with similar chemical properties.

    3-(2-Benzofuran-1-YL)-3-hydroxypropyl 4-propylbenzoate: A hydroxylated derivative with different reactivity.

Uniqueness

3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxypropyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62452-95-3

Molecular Formula

C23H26O4

Molecular Weight

366.4 g/mol

IUPAC Name

[3-(2-benzofuran-1-yl)-3-ethoxypropyl] 4-propylbenzoate

InChI

InChI=1S/C23H26O4/c1-3-7-17-10-12-18(13-11-17)23(24)26-15-14-21(25-4-2)22-20-9-6-5-8-19(20)16-27-22/h5-6,8-13,16,21H,3-4,7,14-15H2,1-2H3

InChI Key

XDNHQGBICDXJRF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OCCC(C2=C3C=CC=CC3=CO2)OCC

Origin of Product

United States

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